

4-fluoro-L-phenylalanine CAS number and safety data sheet

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An In-depth Technical Guide to 4-fluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-fluoro-L-phenylalanine**, a non-proteinogenic amino acid of significant interest in pharmaceutical research and biotechnology. This document details its chemical identity, safety information, experimental applications, and biological activity, with a focus on its role as a tool in cancer research and protein engineering.

Chemical Identity and Properties

4-fluoro-L-phenylalanine, also known as L-p-Fluorophenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1][2] The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring imparts unique chemical and biological properties.

Table 1: Chemical Identifiers for 4-fluoro-L-phenylalanine



| Identifier | Value |
|-------------------|---|
| CAS Number | 1132-68-9[1][2][3] |
| Molecular Formula | C ₉ H ₁₀ FNO ₂ [1][2][3][4] |
| Molecular Weight | 183.18 g/mol [5] |
| IUPAC Name | (2S)-2-amino-3-(4-fluorophenyl)propanoic acid[4] |
| Synonyms | 4F-Phe, L-para-Fluorophenylalanine, p-Fluoro- L-phenylalanine, (S)-2-Amino-3-(4- fluorophenyl)propionic acid[1][2][3] |

Table 2: Physicochemical Properties of 4-fluoro-L-phenylalanine

| Property | Value | Source |
|------------------|--|--------|
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 211-213 °C (decomposes) | [2] |
| Solubility | Soluble in PBS (pH 7.2) at 5 mg/mL | [1][3] |
| Optical Rotation | -23.0 to -27.0 deg (c=1, H ₂ O) | |
| Purity | ≥98% | [1][3] |

Safety and Handling

4-fluoro-L-phenylalanine is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area to avoid dust formation.[5]

Table 3: GHS Hazard Information for 4-fluoro-L-phenylalanine



| Hazard Statement | Code | Classification |
|-------------------------------|------|---|
| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) |
| Harmful in contact with skin | H312 | Acute toxicity, dermal (Category 4) |
| Causes skin irritation | H315 | Skin irritation (Category 2) |
| Causes serious eye irritation | H319 | Eye irritation (Category 2) |
| Harmful if inhaled | H332 | Acute toxicity, inhalation (Category 4) |

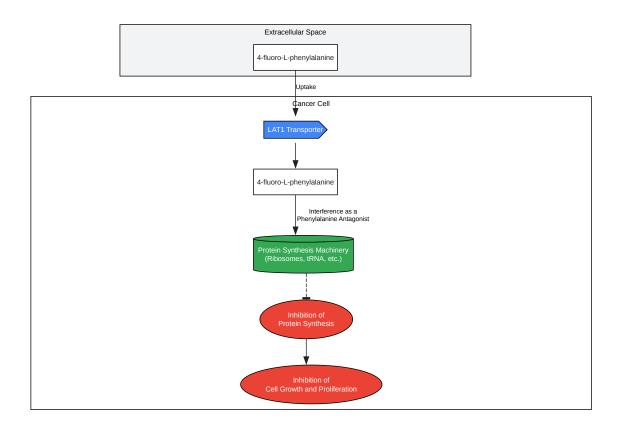
Source: PubChem CID 716312. Note that GHS classifications may vary by supplier.

Biological Activity and Mechanism of Action

4-fluoro-L-phenylalanine is a phenylalanine antagonist that acts as an inhibitor of protein synthesis.[1][3][7] This property underlies its cytostatic and cytotoxic effects on cancer cells. It has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ value of 11.8 μ M.[1][3]

The primary mechanism of its anti-cancer activity involves its transport into the cell and subsequent interference with protein synthesis. As an analog of L-phenylalanine, it is recognized and transported into cells by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.





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Mechanism of Action of **4-fluoro-L-phenylalanine** in Cancer Cells.

Experimental Protocols

Site-Specific Incorporation of 4-fluoro-L-phenylalanine into Proteins for ¹⁹F-NMR Studies

This protocol is adapted from established methods for the in vivo incorporation of non-canonical amino acids into proteins expressed in E. coli. This technique is invaluable for studying protein structure and dynamics using ¹⁹F-NMR, as the fluorine atom provides a sensitive and specific spectroscopic probe.

Materials:



- E. coli expression strain (e.g., BL21(DE3)) containing the expression plasmid for the protein
 of interest.
- Minimal media (e.g., M9) supplemented with necessary nutrients.
- 4-fluoro-L-phenylalanine.
- Other essential amino acids (to supplement the minimal media).
- IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Methodology:

- Culture Preparation: Grow a starter culture of the E. coli expression strain overnight in a rich medium (e.g., LB).
- Inoculation: Inoculate a larger volume of minimal media with the overnight culture.
- Growth: Grow the cells at 37°C with shaking until they reach an OD600 of 0.6-0.8.
- Induction and Amino Acid Addition: Add 4-fluoro-L-phenylalanine (e.g., to a final concentration of 50-100 mg/L) and supplement with other essential amino acids to prevent their synthesis from the added analog. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
- Protein Expression: Reduce the temperature to 18-25°C and continue to express the protein overnight.
- Cell Harvesting: Harvest the cells by centrifugation.
- Protein Purification: Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
- ¹⁹F-NMR Analysis: The purified protein containing **4-fluoro-L-phenylalanine** can then be analyzed by ¹⁹F-NMR spectroscopy to probe the local environment of the incorporated amino acid.





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Workflow for Protein Labeling with **4-fluoro-L-phenylalanine**.

Chemical Synthesis of 4-fluoro-L-phenylalanine Derivatives

Various synthetic routes have been developed for the preparation of fluorinated phenylalanines. One common approach is the azalactone method.

General Azalactone Synthesis:

- Condensation: React 4-fluorobenzaldehyde with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., sodium acetate) to form the corresponding azalactone.
- Hydrolysis: The azalactone is then hydrolyzed to yield α -acetamido-4-fluorocinnamic acid.



- Asymmetric Hydrogenation: The double bond is reduced via asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) to introduce the desired stereochemistry at the α-carbon.
- Deprotection: The N-acetyl group is removed by hydrolysis (e.g., with acid or an acylase enzyme) to afford **4-fluoro-L-phenylalanine**.

Numerous variations and alternative synthetic strategies exist, including methods for radiolabeling with ¹⁸F for use in positron emission tomography (PET).

Applications in Drug Development and Research

- Cancer Research: As an inhibitor of protein synthesis, 4-fluoro-L-phenylalanine is a
 valuable tool for studying cancer cell metabolism and proliferation.[1][2] Its selective uptake
 by cancer cells with overexpressed amino acid transporters makes it a candidate for targeted
 therapies.
- Protein Engineering and Structural Biology: The incorporation of 4-fluoro-L-phenylalanine into proteins allows for the study of protein structure, dynamics, and interactions using ¹⁹F-NMR.[1][8] The fluorine atom serves as a non-perturbative probe, providing unique insights into the local environment within the protein.
- Drug Design: The fluorinated phenyl ring can alter the electronic properties and metabolic stability of peptides and small molecule drugs, making 4-fluoro-L-phenylalanine a useful building block in medicinal chemistry.[2]
- Radiolabeling and Imaging: The synthesis of ¹⁸F-labeled **4-fluoro-L-phenylalanine** enables its use as a tracer in PET imaging to visualize tumors and monitor treatment responses.

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